molecular formula C7H7N3O B1362171 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 21991-39-9

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1362171
CAS RN: 21991-39-9
M. Wt: 149.15 g/mol
InChI Key: UNTZTFGDFVDERP-UHFFFAOYSA-N
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Description

“3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications . It has been identified as a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .


Synthesis Analysis

The synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves designing and creating a series of 3H-imidazo [4,5-b] pyridines derivatives . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is designed to selectively inhibit mTOR, a protein involved in cell growth and proliferation . The structure was optimized to achieve nanomolar inhibitory activity and selectivity over PI3Kα .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” contribute to its excellent BET selectivity and favorable drug-like properties .

Scientific Research Applications

Antiproliferative Activity

Compounds derived from imidazo[4,5-b]pyridine, such as 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one , have been synthesized and evaluated for their antiproliferative action on various human cancer cell lines . These studies are crucial for the development of new anticancer drugs, as they help identify compounds that can inhibit the growth of cancer cells.

Antioxidative Activity

The antioxidative potential of imidazo[4,5-b]pyridine derivatives is another area of interest. These compounds are tested for their ability to act as antioxidants, which can neutralize free radicals and prevent oxidative stress, a factor in many chronic diseases .

Antibacterial Activity

Research into the antibacterial properties of imidazo[4,5-b]pyridine derivatives includes testing against various bacterial strains. This is significant for discovering new antibiotics or antibacterial agents, especially in the face of increasing antibiotic resistance .

Antiviral Activity

The antiviral activity of these compounds is evaluated against a range of viruses, including different strains of human coronavirus, influenza virus subtypes, respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus. This research is vital for the development of new antiviral drugs .

Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives show promise in materials science, particularly in the development of optoelectronic devices. Their unique properties can be harnessed for applications in light-emitting diodes (LEDs), solar cells, and other technologies that require materials with specific electronic and optical characteristics .

Sensors and Imaging

These compounds are also explored for their use in sensors and imaging applications. Due to their structural planarity and interesting physical properties, they can be used as emitters for confocal microscopy and imaging, providing valuable tools for biological research and medical diagnostics .

properties

IUPAC Name

3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZTFGDFVDERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358714
Record name 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21991-39-9
Record name 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N2-methylpyridine-2,3-diamine (7 g) and CDI (13.82 g) in THF (100 mL) was refluxed for 5 h. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (NH silica gel, eluted with 0%-100% EtOAc in hexane) to give 3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (7 g) as a light brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?

A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.

Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?

A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].

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